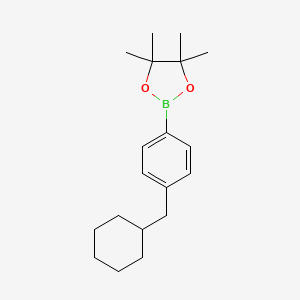

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester is an organic compound that belongs to the class of boronic esters. It is widely used in organic synthesis, particularly in metal-catalyzed carbon-carbon bond formation reactions such as the Suzuki–Miyaura coupling reaction . This compound is known for its stability and versatility, making it a valuable reagent in various chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethyl)phenylboronic acid pinacol ester typically involves the reaction of 4-(Cyclohexylmethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Temperature: Room temperature to reflux

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.

Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)

Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

Solvents: Tetrahydrofuran (THF), ethanol, water

Major Products

Biaryls: Formed in Suzuki–Miyaura coupling reactions

Alkenes: Formed in coupling reactions with vinyl halides

Boronic Acids: Formed through hydrolysis of the boronic ester

Aplicaciones Científicas De Investigación

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.

Biological Research: Used in the development of boron-containing compounds for biological studies and potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 4-(Cyclohexylmethyl)phenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the catalyst. In the Suzuki–Miyaura coupling reaction, the boronate complex undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparación Con Compuestos Similares

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester can be compared with other similar boronic esters, such as:

Phenylboronic acid pinacol ester: Similar in structure but lacks the cyclohexylmethyl group, making it less sterically hindered.

4-(Hydroxymethyl)phenylboronic acid pinacol ester: Contains a hydroxymethyl group instead of a cyclohexylmethyl group, which can influence its reactivity and solubility.

The uniqueness of this compound lies in its enhanced stability and steric properties, which can affect its reactivity and selectivity in various chemical reactions.

Actividad Biológica

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester (C19H29BO2, CID 71306556) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a boronic acid moiety that is esterified with pinacol, enhancing its stability and solubility. The structure can be represented as follows:

- Molecular Formula : C19H29BO2

- Molecular Weight : 302.25 g/mol

Biological Activity Overview

Boronic acids, including this compound, exhibit a range of biological activities such as:

- Anticancer Activity : Inhibits proteasome activity, leading to cell cycle arrest in cancer cells.

- Antibacterial Properties : Effective against various bacterial strains by disrupting bacterial cell wall synthesis.

- Antiviral Effects : Potential application in inhibiting viral replication.

- Proteasome Inhibition : The compound acts as a proteasome inhibitor, which is critical for regulating protein degradation and cell cycle progression. Studies have shown that it can halt the cell cycle at the G2/M phase, leading to growth inhibition in cancer cell lines such as U266 .

- Enzyme Inhibition : Boronic acids have been shown to interact with serine β-lactamases and metalloenzymes, providing a dual mechanism of action against resistant bacterial strains . The structural integrity of the boron atom is essential for maintaining its inhibitory activity.

- Stability and Hydrolysis : The pinacol ester form enhances stability against hydrolysis compared to other boronic acids, which is beneficial for prolonged therapeutic effects .

Anticancer Studies

A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established proteasome inhibitors like bortezomib .

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| This compound | 15 | Proteasome inhibition |

| Bortezomib | 7.05 | Proteasome inhibition |

Antibacterial Activity

Research indicated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. It was particularly noted for its action against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating antibiotic-resistant infections .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.5 µg/mL |

| E. coli | 1.0 µg/mL |

Antiviral Applications

In vitro studies suggested that the compound could inhibit viral replication mechanisms, although further research is needed to elucidate the specific pathways involved .

Propiedades

IUPAC Name |

2-[4-(cyclohexylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BO2/c1-18(2)19(3,4)22-20(21-18)17-12-10-16(11-13-17)14-15-8-6-5-7-9-15/h10-13,15H,5-9,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEAZCIIZXRBKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.